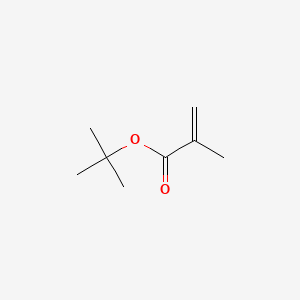

叔丁基甲基丙烯酸酯

概述

描述

TBMA is an ester of Methacrylic acid and is used as a raw material component in the synthesis of polymers . It is a functional monomer consisting of a methacrylate group with a characteristic high reactivity and a cyclic hydrophobic group . It forms homopolymers and copolymers .

Synthesis Analysis

TBMA can be used in the formation of homo and block copolymers by atom transfer radical polymerization (ATRP) for potential usage in coatings, biomaterials, and flocculants . It can also be used in the hybrid copolymerization of ethylene oxide and vinyl monomer .Molecular Structure Analysis

The molecular formula of TBMA is C8H14O2 . It consists of a methacrylate group, which is highly reactive, and a bulky hydrophobic tert-butyl group .Chemical Reactions Analysis

TBMA readily undergoes addition reactions with a wide variety of organic and inorganic compounds . It reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis

TBMA is a clear, colorless liquid . It has a density of 0.875 g/cm3 at 20 °C, a refractive index of 1.415 at 20 °C, a boiling point of 136 °C, a freezing point of -48 °C, and a viscosity of 0.97 mPa·s at 20 °C . It has a vapor pressure of 7.0 mbar at 18.5 °C . It is insoluble in water .科学研究应用

Polymer Synthesis and Copolymerization

tBMA is widely used in the synthesis of polymers and copolymers due to its ability to undergo free radical polymerization. It’s particularly useful in creating block copolymers with a variety of monomers, which can result in materials with unique properties suitable for coatings, adhesives, and sealants . The tert-butyl group in tBMA can be deprotected post-polymerization to reveal a methacrylic acid unit, allowing for further functionalization.

Biomedical Applications

In the biomedical field, tBMA-based polymers are explored for drug delivery systems. The hydrophobic tert-butyl group can be converted to hydrophilic methacrylic acid, which can be beneficial for controlled release formulations . Additionally, tBMA is used to modify the surface properties of biomaterials to improve biocompatibility and resistance to protein adsorption.

Solid Polymer Electrolytes

tBMA is utilized in the development of solid polymer electrolytes for lithium-ion batteries. Hybrid copolymerization with ethylene oxide and tBMA has been shown to produce statistical copolymers that can be used as solid polymer electrolytes, demonstrating significant ionic conductivity . This application is crucial for advancing energy storage technologies.

Photoresists and Imaging

tBMA-containing copolymers are valuable in the production of photoresists used in lithography for microelectronics manufacturing . The tert-butyl group can be removed under UV light in the presence of a photo-acid generator, creating patterns essential for circuit design.

Chemical Synthesis

tBMA serves as a versatile feedstock for chemical syntheses. It readily undergoes addition reactions with a wide variety of organic and inorganic compounds, leading to the creation of novel materials with potential applications in catalysis, separation processes, and more .

安全和危害

TBMA is flammable and may cause skin and eye irritation . It may also cause respiratory irritation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . It should be stored under air, never under inert gases, and the storage temperature must not exceed 35 °C .

未来方向

TBMA is a very useful feedstock for chemical syntheses . It has potential usage in coatings, biomaterials, and flocculants . It can also be used in the hybrid copolymerization of ethylene oxide and vinyl monomer . The development of efficient copolymerization strategies is of great interest from both the academic and industrial perspective .

属性

IUPAC Name |

tert-butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)7(9)10-8(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMYWORNLPSJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-00-8 | |

| Record name | Poly(tert-butyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3060405 | |

| Record name | tert-Butyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl methacrylate appears as a colorless liquid with an ester like odor. Less dense than water and insoluble in water., Liquid | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

tert-Butyl methacrylate | |

CAS RN |

585-07-9 | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9029V5818 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and structure of tBMA?

A1: tert-Butyl methacrylate has the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol. Its structure consists of a methacrylate backbone with a tert-butyl group attached to the ester oxygen.

Q2: What spectroscopic data is available for tBMA?

A2: Infrared (IR) spectroscopy is commonly used to characterize tBMA and its polymers. Characteristic peaks include C=O stretching around 1720 cm-1, C=C stretching around 1640 cm-1, and various C-H vibrations. [, , ] Nuclear magnetic resonance (NMR) spectroscopy is also used to analyze tBMA polymers, providing information about tacticity and copolymer composition. [, , , , ]

Q3: How is poly(tert-butyl methacrylate) (PtBMA) synthesized?

A3: PtBMA can be synthesized using various polymerization techniques, including:

- Free radical polymerization: Initiated by compounds like azobisisobutyronitrile (AIBN). [, , , ]

- Anionic polymerization: Offers greater control over molecular weight and architecture, often employing alkyl lithium initiators. [, , , , ]

- Atom Transfer Radical Polymerization (ATRP): Allows for the controlled synthesis of well-defined PtBMA with specific molecular weights and narrow dispersity. [, , , , , ]

- Nitroxide-Mediated Polymerization (NMP): Provides similar control to ATRP, enabling the synthesis of block copolymers. [, ]

Q4: What are the advantages of using tBMA in copolymer synthesis?

A4: tBMA readily forms copolymers with a wide range of monomers, including styrene, methyl methacrylate, and acrylic acid. [, , , , , , ] Its bulky tert-butyl group introduces steric hindrance, influencing the properties of the resulting copolymers. For example, in poly(butadiene-b-tert-butyl methacrylate) and poly(ethylene-b-tert-butyl methacrylate) diblock copolymers, the tBMA block impacts the phase behavior and crystallization of the other blocks. []

Q5: What are the thermal degradation mechanisms of PtBMA?

A5: PtBMA exhibits several thermal degradation pathways, including:

- Depolymerization: PtBMA can undergo chain scission to produce monomer, similar to poly(methyl methacrylate) but retarded by ester decomposition. []

- Olefin production: A prominent degradation pathway involving the autocatalytic production of isobutene, likely through a non-radical chain mechanism resembling acid-catalyzed ester hydrolysis. [, ]

- Anhydride formation: Poly(methacrylic acid) formed by the decomposition of PtBMA can further degrade into anhydrides at temperatures above 150°C. []

Q6: How does the thermal stability of PtBMA compare to other methacrylate polymers?

A6: The presence of the bulky tert-butyl group significantly affects the thermal stability of PtBMA. While poly(methyl methacrylate) primarily degrades via depolymerization, PtBMA exhibits a greater tendency for ester decomposition to form isobutene and poly(methacrylic acid). This difference is attributed to the steric hindrance and ease of elimination of the tert-butyl group. [, ]

Q7: What are the applications of PtBMA's thermal properties?

A7: PtBMA's ability to undergo thermal elimination of isobutene is exploited in various applications, such as:

- Resist polymers: Copolymers of tBMA with trimethylsilyl methacrylate or methacrylic acid can be used as precursors for resist polymers. Thermal treatment induces the elimination of isobutene and subsequent reactions, leading to the desired polymer structure. [, ]

- Poly(methacrylimide) foams: Copolymers of tBMA with N-alkyl methacrylamides undergo thermal syn elimination of isobutene and water, resulting in the formation of substituted poly(methacrylimide) foams. []

Q8: What are some common applications of tBMA and PtBMA?

A8: tBMA finds applications in:

- Coatings: Provides high gloss and durability due to its hardness and weather resistance. []

- Adhesives: Offers good adhesion to various substrates. []

- Drug delivery: PtBMA-based nanoparticles and micelles are investigated for controlled drug release. [, ]

Q9: How does the structure of PtBMA influence its material compatibility?

A9: The hydrophobic nature of PtBMA influences its compatibility with other materials. For example, PtBMA has been used to modify hyperbranched polyethylene to enable the noncovalent dispersion of multi-walled carbon nanotubes, leading to flexible conductive films. The methyl groups of PtBMA interact with the nanotubes through CH-π interactions. []

Q10: What are the current research trends in tBMA chemistry?

A10: Current research focuses on:

- Controlled synthesis of well-defined PtBMA architectures: Using techniques like ATRP and NMP for targeted material properties. [, , , , , , , ]

- Development of stimuli-responsive PtBMA-based materials: For applications in drug delivery and other fields. [, , ]

- Understanding the influence of PtBMA structure on copolymer self-assembly: For the fabrication of nanostructured materials. [, , ]

- Exploring the use of PtBMA in nanocomposites: For enhanced mechanical and electrical properties. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)